

N-Octanoyl-L-homoserine lactone (C8-HSL) chemical structure and properties

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N-Octanoyl-L-homoserine lactone (C8-HSL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. As a member of the N-acyl-homoserine lactone (AHL) family, C8-HSL plays a pivotal role in regulating gene expression in response to population density, influencing a range of physiological processes from biofilm formation to virulence factor production. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of C8-HSL, along with detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Properties

N-Octanoyl-L-homoserine lactone is composed of an eight-carbon acyl chain attached to a homoserine lactone ring.[1][2] This structure is fundamental to its function as a diffusible signaling molecule.

Chemical Structure:

Systematic Name: N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide[3][4]



• Synonyms: C8-HSL, OHL[3][5]

• CAS Number: 147852-84-4[3][5]

The key chemical and physical properties of C8-HSL are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C12H21NO3	[3][5]
Molecular Weight	227.30 g/mol	[3][6]
Appearance	Crystalline solid	[5]
Purity	≥95%	[4][7]
Solubility		
DMSO	~20 mg/mL	_
Dimethyl formamide (DMF)	~20 mg/mL	
Ethanol	Soluble, but not recommended due to lactone ring opening	
Aqueous Buffers	Sparingly soluble (~0.3 mg/mL in a 1:2 solution of DMSO:PBS, pH 7.2)	
Storage	Store at -20°C as a crystalline solid. Aqueous solutions should not be stored for more than one day.	[5]
Stability	Stable for at least 2 years at +4°C when protected from light and moisture.	[4]

Biological Significance: Quorum Sensing in Gram-Negative Bacteria



C8-HSL is a central autoinducer in the quorum sensing (QS) systems of numerous Gramnegative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.[8] In these systems, the concentration of C8-HSL in the environment serves as a proxy for bacterial population density.

The general mechanism of C8-HSL-mediated quorum sensing involves its synthesis by a Luxl-family synthase. As the bacterial population grows, C8-HSL accumulates. Once a threshold concentration is reached, C8-HSL binds to and activates a cognate LuxR-family transcriptional regulator. This activated complex then modulates the expression of target genes, leading to coordinated population-level behaviors.[2][9]

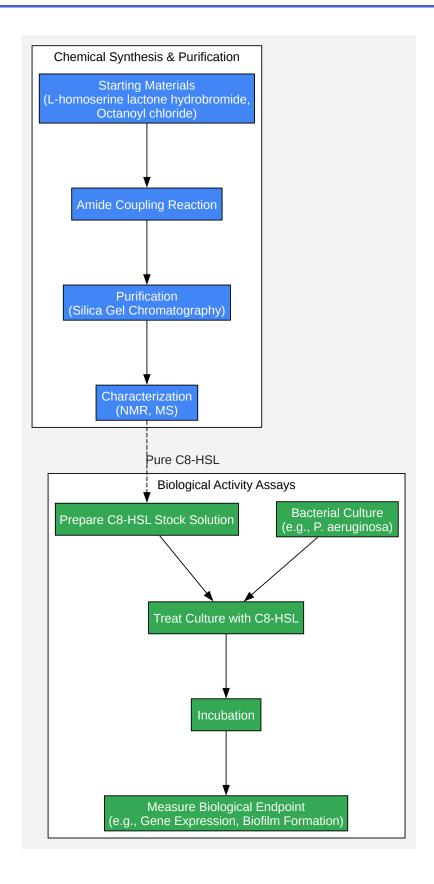
In Pseudomonas aeruginosa, C8-HSL is part of a complex hierarchical quorum-sensing network that also includes other AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[8] These signaling molecules and their respective regulators, LasR and RhIR, control the expression of a wide array of virulence factors and genes involved in biofilm formation.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological and experimental processes involving C8-HSL, the following diagrams have been generated using the DOT language.

Caption: General C8-HSL mediated quorum sensing signaling pathway in Gram-negative bacteria.





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Caption: A generalized experimental workflow for the synthesis and biological evaluation of C8-HSL.

Key Experimental Protocols

This section provides an overview of essential methodologies for the synthesis, purification, and biological analysis of C8-HSL.

Synthesis of N-Octanoyl-L-homoserine lactone

A common method for the synthesis of C8-HSL involves the acylation of L-homoserine lactone. [1][10]

Materials:

- L-homoserine lactone hydrobromide
- Octanoyl chloride
- Sodium carbonate
- Dichloromethane (DCM)
- Water
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol or DCM/Ethyl Acetate)

Procedure:

- A mixture of L-homoserine lactone hydrobromide and sodium carbonate is prepared.[1]
- Water and dichloromethane are added to the mixture under vigorous stirring at room temperature.[1]
- Octanoyl chloride is added dropwise to the reaction mixture.



- The reaction is stirred for a specified period (e.g., 24 hours) to allow for the amide bond formation.[10]
- The reaction mixture is then washed with a dilute acid solution (e.g., 5% HCl) and extracted with an organic solvent like dichloromethane or ethyl acetate.[10]
- The organic phases are combined, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.[10]
- The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of DCM/Methanol or DCM/Ethyl Acetate) to yield pure C8-HSL.[10]
- The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Extraction of C8-HSL from Bacterial Cultures

C8-HSL can be extracted from the supernatant of bacterial cultures that produce it.

Materials:

- Bacterial culture supernatant
- Ethyl acetate (acidified with 0.1% formic acid)
- Rotary evaporator
- Nitrogen gas

Procedure:

- Centrifuge the bacterial culture to pellet the cells and collect the supernatant.[11]
- Filter the supernatant through a 0.22 μm filter to remove any remaining cells.[11]
- Extract the supernatant multiple times with an equal volume of acidified ethyl acetate.[11]
- Combine the organic extracts and evaporate the solvent using a rotary evaporator.[11]



- Dry the remaining residue under a stream of nitrogen gas.[11]
- The dried extract can then be redissolved in an appropriate solvent for further analysis.

Detection and Quantification of C8-HSL

Several methods can be employed for the detection and quantification of C8-HSL.

- Thin-Layer Chromatography (TLC): A simple method for the qualitative detection of C8-HSL.
 The extracted sample is spotted on a C18 reversed-phase TLC plate and developed with an appropriate mobile phase. The presence of C8-HSL can be visualized using a biosensor overlay, such as Chromobacterium violaceum CV026, which produces a purple pigment in response to AHLs with C4 to C8 acyl chains.[11][12]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) allows for the quantification and purification of C8-HSL.[11]
 [13] A C18 column is typically used with a gradient of water and acetonitrile, often with a formic acid modifier.[14]
- Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of C8-HSL.[11][13]

Biological Activity Assays

The biological activity of C8-HSL can be assessed using various in vitro assays.

- Reporter Gene Assays: Bacterial strains engineered with a reporter gene (e.g., lacZ encoding β-galactosidase or lux operon for bioluminescence) under the control of a C8-HSL-responsive promoter can be used to quantify its activity. The level of reporter gene expression is proportional to the concentration of active C8-HSL.[12][15]
- Biofilm Formation Assays: The effect of C8-HSL on biofilm formation can be quantified using
 methods like the crystal violet staining assay. Bacteria are grown in microtiter plates in the
 presence of varying concentrations of C8-HSL, and the amount of biofilm formed is
 quantified by staining with crystal violet and measuring the absorbance.[16]



- Virulence Factor Expression Analysis: The impact of C8-HSL on the expression of specific virulence factors can be determined by measuring the activity of secreted enzymes (e.g., proteases, elastases) or by quantifying the expression of the corresponding genes using techniques like quantitative real-time PCR (qRT-PCR).
- Cytotoxicity Assays: To assess the effect of C8-HSL on host cells, cytotoxicity assays such as the MTT assay can be performed on relevant cell lines (e.g., dendritic cells).[7] This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
- Immunogenicity Assays: The potential of C8-HSL to stimulate an immune response can be
 evaluated by measuring the release of immune mediators, such as nitric oxide (NO), from
 immune cells like dendritic cells using the Griess assay.[7]

Conclusion

N-Octanoyl-L-homoserine lactone is a fundamentally important molecule in the field of microbiology, with significant implications for bacterial pathogenesis and the development of novel antimicrobial strategies. A thorough understanding of its chemical properties, biological functions, and the experimental methods used to study it is crucial for researchers in both basic science and drug development. This guide provides a foundational resource to aid in the design and execution of research focused on this key quorum-sensing signal.

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